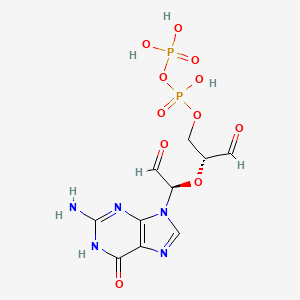
2',3'-Dialdehyde guanosine diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dialdehyde guanosine diphosphate is a derivative of guanosine diphosphate, a nucleoside diphosphate. It consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine. This compound is known for its unique chemical structure, which includes aldehyde groups at the 2’ and 3’ positions of the ribose moiety .
Métodos De Preparación
The synthesis of 2’,3’-dialdehyde guanosine diphosphate typically involves the oxidation of guanosine diphosphate. Common oxidizing agents used in this process include periodate or other selective oxidants that target the ribose moiety. The reaction conditions often require careful control of pH and temperature to ensure selective oxidation without degrading the nucleobase .
Análisis De Reacciones Químicas
2’,3’-Dialdehyde guanosine diphosphate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2’,3’-Dialdehyde guanosine diphosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and nucleotide interactions.
Medicine: It is investigated for its potential therapeutic applications, including as an antiviral agent.
Industry: It is used in the development of biosensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of 2’,3’-dialdehyde guanosine diphosphate involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins or other biomolecules, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
2’,3’-Dialdehyde guanosine diphosphate can be compared with other nucleoside diphosphates, such as:
Guanosine diphosphate: Lacks the aldehyde groups and has different reactivity.
Adenosine diphosphate: Contains adenine instead of guanine and has distinct biological roles.
Cytidine diphosphate: Contains cytosine and is involved in different metabolic pathways.
Propiedades
Número CAS |
62695-32-3 |
|---|---|
Fórmula molecular |
C10H13N5O11P2 |
Peso molecular |
441.18 g/mol |
Nombre IUPAC |
[(2R)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O11P2/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t5-,6+/m0/s1 |
Clave InChI |
JQJHUCJWAVEIRS-NTSWFWBYSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


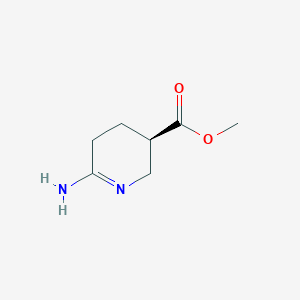
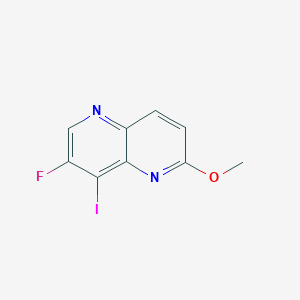
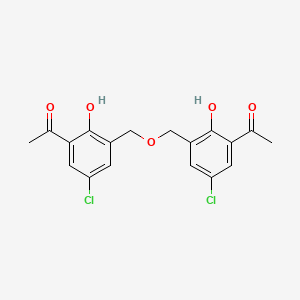
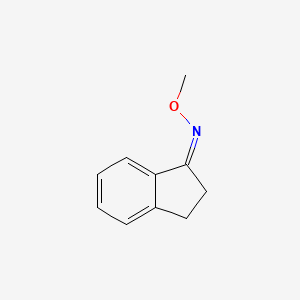
![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)

![1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B13091425.png)
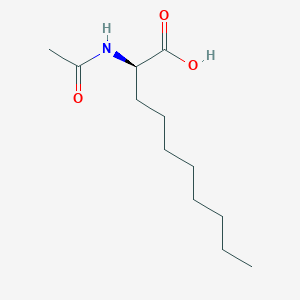


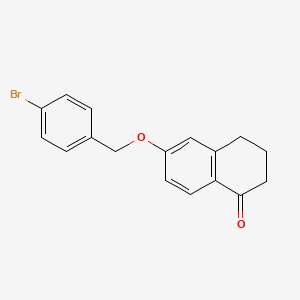
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
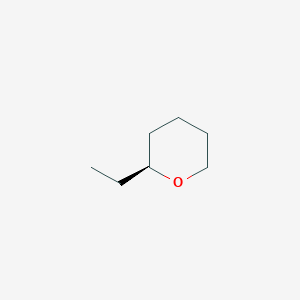
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)
